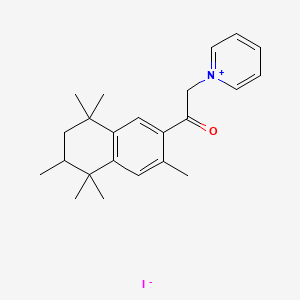
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide is a synthetic organic compound known for its unique structural properties. It is commonly used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide involves multiple steps:
Cyclization: A mixture of 40g anhydrous aluminum chloride and 45g dichloromethane is stirred vigorously. A mixture of 90g para-xylene and 50g 3,3-dimethyl-1-butene is added dropwise at 15-25°C over 1.5 hours.
Acylation: The resulting product undergoes acylation to form the desired compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is scaled up with appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields oxides, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cellular mechanisms and interactions.
Industry: Used in the production of fragrances and other consumer products
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Known for its use in fragrances.
1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Shares structural similarities and is used in similar applications.
Uniqueness
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
Propiedades
IUPAC Name |
1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO.HI/c1-16-12-20-19(22(3,4)14-17(2)23(20,5)6)13-18(16)21(25)15-24-10-8-7-9-11-24;/h7-13,17H,14-15H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYXXWMIQGVHID-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C[N+]3=CC=CC=C3)C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














